N-{4-[(QUINOXALIN-2-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE
Overview
Description
N-{4-[(QUINOXALIN-2-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound with a molecular formula of C19H14N4O3S2 This compound is notable for its unique structure, which includes a quinoxaline moiety, a sulfonamide group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(QUINOXALIN-2-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps. One common method includes the condensation of a quinoxaline derivative with a sulfonamide and a thiophene carboxylic acid. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(QUINOXALIN-2-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring, potentially forming sulfoxides or sulfones.
Reduction: The quinoxaline moiety can be reduced under specific conditions, altering its electronic properties.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while nucleophilic substitution at the sulfonamide group can produce various substituted derivatives .
Scientific Research Applications
N-{4-[(QUINOXALIN-2-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{4-[(QUINOXALIN-2-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline moiety can bind to specific sites, altering the activity of these targets and leading to various biological effects. The sulfonamide group enhances its binding affinity and specificity, while the thiophene ring contributes to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(QUINOXALIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE: Similar structure but with a benzene ring instead of a thiophene ring.
N-{4-[(QUINOXALIN-2-YL)SULFAMOYL]PHENYL}PYRIDINE-2-CARBOXAMIDE: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-{4-[(QUINOXALIN-2-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S2/c24-19(17-6-3-11-27-17)21-13-7-9-14(10-8-13)28(25,26)23-18-12-20-15-4-1-2-5-16(15)22-18/h1-12H,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVYLMULVVFHHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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